Minodronic acid hydrate

Description

Properties

IUPAC Name |

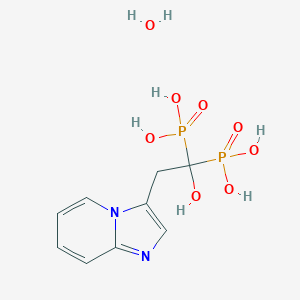

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7P2.H2O/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAPAOGRNKUFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165944 | |

| Record name | Minodronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155648-60-5 | |

| Record name | Minodronic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155648605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minodronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minodronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINODRONIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457X74V7ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Minodronic Acid Hydrate: A Deep Dive into Farnesyl Pyrophosphate Synthase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Minodronic acid, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of bone resorption, approved for the treatment of osteoporosis in Japan. Its primary mechanism of action is the highly specific and potent inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the synthesis of isoprenoid lipids, essential for the post-translational modification of small GTP-binding proteins vital for osteoclast function and survival. This guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, experimental methodologies, and the downstream signaling consequences of FPPS inhibition by minodronic acid hydrate (B1144303).

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Osteoclasts, the primary cells responsible for bone resorption, are the principal targets for many anti-osteoporotic therapies. Nitrogen-containing bisphosphonates (N-BPs) are a major class of drugs that effectively reduce bone resorption by inducing osteoclast apoptosis and inhibiting their function.

Minodronic acid hydrate stands out among N-BPs due to its high potency.[1] This technical guide delves into the core of its mechanism: the inhibition of farnesyl pyrophosphate synthase.

Mechanism of Action: Targeting a Key Enzyme

The primary molecular target of minodronic acid is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This pathway is responsible for the synthesis of cholesterol and various non-sterol isoprenoids.

The Mevalonate Pathway and FPPS

The mevalonate pathway begins with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic building blocks for isoprenoid synthesis.[3] FPPS catalyzes the sequential condensation of IPP with DMAPP to form geranyl pyrophosphate (GPP), and then the condensation of GPP with another IPP molecule to create farnesyl pyrophosphate (FPP).[4]

Inhibition of FPPS by Minodronic Acid

Minodronic acid, as with other N-BPs, binds to the GPP binding site of FPPS. The nitrogen atom in the imidazole (B134444) ring of minodronic acid plays a crucial role in its high affinity for the enzyme.[5] This binding is stabilized by interactions with key amino acid residues and magnesium ions within the active site, effectively blocking the enzyme's catalytic activity.[2]

Quantitative Inhibitory Data

The potency of minodronic acid's inhibition of FPPS has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters demonstrating its efficacy.

| Bisphosphonate | FPPS IC50 (nM) | FPPS EC50 (nM) |

| Minodronic Acid | 2.46[6] | 1.9[1] |

| Zoledronic Acid | ~0.2-50[6] | - |

| Risedronate | ~5.7[6] | - |

| Alendronate | - | - |

Table 1: Comparative Inhibitory Potency of Minodronic Acid and other N-BPs against Farnesyl Pyrophosphate Synthase.

Signaling Pathways Affected by FPPS Inhibition

The inhibition of FPPS by minodronic acid has significant downstream consequences on intracellular signaling pathways, primarily through the disruption of protein prenylation.

Protein Prenylation

FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), are essential lipid attachments for a class of proteins known as small GTPases (e.g., Ras, Rho, Rac).[4][7] This post-translational modification, termed prenylation, is crucial for the proper membrane localization and function of these signaling proteins.

Disruption of Osteoclast Function

In osteoclasts, small GTPases are critical for maintaining the cytoskeletal organization required for the formation of the "sealing zone" and the "ruffled border," structures essential for bone resorption.[7] By inhibiting FPPS, minodronic acid depletes the cellular pools of FPP and GGPP, thereby preventing the prenylation of these vital proteins.[4] This leads to:

-

Disruption of the actin cytoskeleton.

-

Loss of the ruffled border.

-

Induction of osteoclast apoptosis.

The following diagram illustrates the central role of FPPS in the mevalonate pathway and its subsequent impact on osteoclast function.

Figure 1: The Mevalonate Pathway and the inhibitory action of Minodronic Acid on FPPS.

Experimental Protocols for FPPS Inhibition Assays

Several methods are employed to determine the inhibitory activity of compounds against FPPS. These assays are crucial for drug screening and characterization.

Radiochemical Assay

This is a classic and highly sensitive method for measuring FPPS activity.

Principle: This assay measures the incorporation of a radiolabeled substrate, typically [1-14C]isopentenyl pyrophosphate ([14C]IPP), into the product, farnesyl pyrophosphate (FPP).

Materials:

-

Recombinant human FPPS

-

Geranyl pyrophosphate (GPP)

-

[1-14C]Isopentenyl pyrophosphate ([14C]IPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

This compound (or other inhibitors)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, GPP, and recombinant FPPS.

-

Add varying concentrations of minodronic acid or a vehicle control.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding [14C]IPP.

-

Incubate at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the radiolabeled FPP using an organic solvent (e.g., hexane (B92381) or butanol).

-

Measure the radioactivity of the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of minodronic acid and determine the IC50 value.

Colorimetric/Fluorometric Assays

Non-radioactive methods offer advantages in terms of safety and ease of use.

Principle: These assays often rely on the detection of inorganic pyrophosphate (PPi), a byproduct of the FPPS reaction, or utilize fluorescently labeled substrates.

Example: Malachite Green Assay for PPi Detection

Materials:

-

Recombinant human FPPS

-

GPP and IPP

-

Assay buffer

-

This compound

-

Malachite green reagent

Procedure:

-

Perform the enzymatic reaction as described in the radiochemical assay (steps 1-5), but with non-radiolabeled substrates.

-

After the incubation period, add the malachite green reagent to the reaction mixture.

-

This reagent forms a colored complex with the liberated PPi.

-

Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a spectrophotometer.

-

A decrease in absorbance corresponds to the inhibition of FPPS activity.

-

Calculate the IC50 value based on the dose-response curve.

The following diagram outlines a general workflow for screening FPPS inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 6. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The regulation of osteoclast function and bone resorption by small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Minodronic Acid Hydrate: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minodronic acid hydrate (B1144303) is a potent, third-generation, nitrogen-containing bisphosphonate approved for the treatment of osteoporosis.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key experimental assays relevant to its evaluation are presented, alongside a summary of its clinical efficacy. Furthermore, this document includes visualizations of its chemical synthesis workflow and its mechanism of action at the cellular level.

Chemical Structure and Physicochemical Properties

Minodronic acid, chemically known as (1-hydroxy-2-(imidazo[1,2-a]pyridin-3-yl)ethane-1,1-diyl)bis(phosphonic acid) monohydrate, is a heterocyclic bisphosphonate.[2][3] Its structure is characterized by a central P-C-P backbone, which is crucial for its affinity to bone mineral, and a nitrogen-containing imidazole (B134444) ring side chain that determines its high antiresorptive potency.[4]

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Minodronic Acid Hydrate

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₂N₂O₇P₂·H₂O | [5][6] |

| Molecular Weight | 340.16 g/mol | [5][7] |

| CAS Number | 155648-60-5 | [1][6] |

| Appearance | White to off-white solid/powder to crystal | [4][8] |

| Solubility | Insoluble in water. Soluble in 0.1 M NaOH (2 mg/mL, warmed) and DMSO (10 mg/mL). | [4] |

| pKa (Strongest Acidic) | 0.68 | [9] |

| pKa (Strongest Basic) | 6.07 | [9] |

Synthesis

The synthesis of this compound typically involves a multi-step process. A general synthetic route starts from imidazo[1,2-a]pyridin-3-yl alcohol, which undergoes bromination to form 3-bromomethyl-imidazo[1,2-a]pyridine. This intermediate is then converted to 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride via a Grignard reaction with carbon dioxide. The final step involves the reaction of the acetic acid derivative with phosphorous acid and phosphorus trichloride (B1173362) to yield Minodronic acid, which is then crystallized as the monohydrate.[2]

The following diagram illustrates a typical workflow for the synthesis of this compound.

References

- 1. Minodronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Minodronate 155648-60-5 | TCI AMERICA [tcichemicals.com]

- 4. Minodronic Acid | 155648-60-5 [chemicalbook.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound | CAS 155648-60-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Minodronic acid monohydrate | C9H14N2O8P2 | CID 23201029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.chemscene.com [file.chemscene.com]

- 9. go.drugbank.com [go.drugbank.com]

Pharmacokinetics and Pharmacodynamics of Minodronic Acid Hydrate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minodronic acid hydrate, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of bone resorption.[1][2] Developed for the treatment of osteoporosis, it has demonstrated significant efficacy in preclinical models by suppressing osteoclast function and preserving bone mineral density.[1][3] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on data presentation in structured tables, detailed experimental protocols, and visualization of key pathways and workflows.

Pharmacodynamics

The primary pharmacodynamic effect of minodronic acid is the inhibition of bone resorption. This is achieved through the targeting of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway within osteoclasts.[4] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which is essential for the cytoskeletal organization, ruffled border formation, and survival of osteoclasts, ultimately leading to decreased bone resorption.[3]

In Vivo Efficacy in Ovariectomized (OVX) Rat Models

Ovariectomized rats are a standard preclinical model for postmenopausal osteoporosis, exhibiting increased bone turnover and subsequent bone loss. Studies in this model have demonstrated the dose-dependent efficacy of minodronic acid in preventing bone loss.

Table 1: Effect of Daily and Intermittent Oral Administration of Minodronic Acid on Bone Mineral Density (BMD) in Ovariectomized Rats

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Duration | Change in Lumbar Vertebrae BMD | Change in Femur BMD |

| OVX Control | Vehicle | Daily | 12 weeks | Decrease | Decrease |

| Minodronic Acid | 0.03 | Daily | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease |

| Minodronic Acid | 0.15 | Daily | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease |

| Minodronic Acid | 0.042 | Weekly | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease |

| Minodronic Acid | 0.21 | Weekly | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease |

| Minodronic Acid | 1.05 | Weekly | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease |

| Minodronic Acid | 0.042 | 4 continuous days every 4 weeks | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease |

| Minodronic Acid | 0.21 | 4 continuous days every 4 weeks | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease |

| Minodronic Acid | 1.05 | 4 continuous days every 4 weeks | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease |

Data summarized from a study in 14-week-old female F344 rats.[1]

Table 2: Effect of Minodronic Acid on Bone Turnover Markers in Ovariectomized Rats

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Duration | Effect on Urinary Deoxypyridinoline | Effect on Serum Osteocalcin |

| OVX Control | Vehicle | Daily/Intermittent | 12 weeks | Increased | - |

| Minodronic Acid | 0.03 - 1.05 | Daily/Intermittent | 12 weeks | Suppressed increase | Reduced levels |

Data summarized from a study in 14-week-old female F344 rats.[1]

Experimental Protocol: Ovariectomized Rat Model for Osteoporosis

This protocol provides a general framework for evaluating the efficacy of anti-osteoporotic agents.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs [frontiersin.org]

The Impact of Minodronic Acid Hydrate on Bone Mineral Density in Ovariectomized Rats: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of minodronic acid hydrate (B1144303), a potent nitrogen-containing bisphosphonate, on bone mineral density and overall bone health in the widely accepted ovariectomized (OVX) rat model of postmenopausal osteoporosis. Through a comprehensive review of preclinical studies, this document provides detailed experimental protocols, presents quantitative data in a structured format, and visualizes the key signaling pathways involved in the mechanism of action of minodronic acid.

Introduction

Postmenopausal osteoporosis is characterized by a decline in estrogen levels, leading to an imbalance in bone remodeling, with bone resorption by osteoclasts outpacing bone formation by osteoblasts. This results in a progressive loss of bone mass and a deterioration of the bone microarchitecture, significantly increasing the risk of fragility fractures. The ovariectomized (OVX) rat is a well-established and FDA-recognized preclinical model that mimics the key features of estrogen-deficient bone loss in postmenopausal women.[1][2][3][4][5]

Minodronic acid hydrate is a third-generation bisphosphonate approved for the treatment of osteoporosis.[6] Like other nitrogen-containing bisphosphonates, its primary mechanism of action is the inhibition of osteoclast-mediated bone resorption.[7] This whitepaper synthesizes the available preclinical data on the efficacy of this compound in the OVX rat model, providing a valuable resource for researchers in the field of bone biology and osteoporosis drug development.

Experimental Protocols

The following section outlines a standardized experimental protocol for inducing osteoporosis in rats via ovariectomy and subsequently evaluating the effects of this compound. This protocol is a composite of methodologies reported in various preclinical studies.

Animal Model

-

Species and Strain: Female rats of strains such as Sprague-Dawley or Wistar are most commonly used.[1][8] F344/DuCrj rats have also been utilized in specific studies.[9]

-

Age: Ovariectomy is typically performed on rats at an age of 3 to 6 months, ensuring they are sexually mature.[1][2][8]

-

Housing and Diet: Animals should be housed in a controlled environment with a standard diet and access to water ad libitum.

Ovariectomy (OVX) Procedure

-

Anesthesia: The rats are anesthetized using an appropriate anesthetic agent.

-

Surgical Approach: A bilateral dorsal flank or midline abdominal incision is made.

-

Ovary Removal: The ovaries are located and carefully excised.

-

Closure: The muscle and skin layers are sutured.

-

Sham Operation: A sham-operated control group undergoes the same surgical procedure without the removal of the ovaries.

-

Post-Operative Care: Appropriate post-operative care, including analgesics, is provided to minimize pain and infection.

-

Verification of Osteoporosis: Significant bone loss in ovariectomized rats is typically observed within 2 to 8 weeks following surgery.

Treatment Regimen

-

Treatment Initiation: this compound administration can be initiated either immediately after OVX (prevention model) or after a period of established bone loss (treatment model).[9]

-

Dosage and Administration: The drug is typically administered orally. Dosages in rat studies have ranged from 0.006 mg/kg to 0.15 mg/kg for daily regimens and up to 1.05 mg/kg for intermittent regimens.[9][10]

-

Treatment Duration: The duration of treatment in these studies typically ranges from 12 weeks to 12 months.[9][10]

-

Control Groups: The study design should include a sham-operated group receiving a vehicle, an OVX group receiving a vehicle, and one or more OVX groups receiving different doses of this compound.

Efficacy Evaluation

-

Bone Mineral Density (BMD): BMD of the lumbar spine and femur is a primary endpoint, measured using dual-energy X-ray absorptiometry (DXA).[9]

-

Bone Turnover Markers:

-

Bone Resorption Markers: Urinary deoxypyridinoline (B1589748) (DPD) or C-terminal telopeptide of type I collagen (CTX) are commonly measured.[9]

-

Bone Formation Markers: Serum osteocalcin (B1147995) or bone-specific alkaline phosphatase (BAP) are frequently assessed.[9]

-

-

Bone Histomorphometry: The proximal tibia is often used for histomorphometric analysis to evaluate parameters such as:[9][11]

-

Trabecular Bone Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

-

Biomechanical Strength Testing: The mechanical strength of bones like the femur or lumbar vertebrae can be assessed through tests such as the three-point bending test to determine the ultimate load.[9]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in OVX rats.

Table 1: Effects of Daily this compound on Bone Mineral Density (BMD) in OVX Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Lumbar Spine BMD | Femur BMD | Reference |

| OVX Control | Vehicle | 12 months | Decreased | Decreased | [9] |

| Minodronic Acid | 0.006 | 12 months | Dose-dependent inhibition of decrease | Dose-dependent inhibition of decrease | [9] |

| Minodronic Acid | 0.03 | 12 months | Dose-dependent inhibition of decrease | Dose-dependent inhibition of decrease | [9] |

| Minodronic Acid | 0.15 | 12 months | Dose-dependent inhibition of decrease | Increased to sham levels | [9] |

Table 2: Effects of this compound on Bone Turnover Markers in OVX Rats

| Marker | Treatment Group | Dose | Duration | Effect | Reference |

| Urinary Deoxypyridinoline (DPD) (Resorption) | OVX Control | Vehicle | 12 months | Increased | [9] |

| Minodronic Acid | 0.006 - 0.15 mg/kg/day | 12 months | Dose-dependently suppressed increase | [9] | |

| Serum Osteocalcin (Formation) | OVX Control | Vehicle | 12 months | Increased | [9] |

| Minodronic Acid | 0.006 - 0.15 mg/kg/day | 12 months | Decreased | [9] |

Table 3: Effects of this compound on Bone Histomorphometry in OVX Rats (Lumbar Vertebrae)

| Parameter | Treatment Group | Dose (mg/kg/day) | Duration | Effect | Reference |

| Trabecular Bone Volume (BV/TV) | OVX Control | Vehicle | 12 months | Decreased | [9] |

| Minodronic Acid | 0.006 - 0.15 | 12 months | Increased | [9] | |

| Trabecular Number (Tb.N) | OVX Control | Vehicle | 12 months | Decreased | [9] |

| Minodronic Acid | 0.006 - 0.15 | 12 months | Increased | [9] | |

| Trabecular Thickness (Tb.Th) | OVX Control | Vehicle | 12 months | Decreased | [9] |

| Minodronic Acid | 0.006 - 0.15 | 12 months | Increased | [9] |

Table 4: Effects of this compound on Bone Strength in OVX Rats

| Site | Treatment Group | Dose (mg/kg/day) | Duration | Effect on Ultimate Load | Reference |

| Lumbar Vertebrae | OVX Control | Vehicle | 12 months | Decreased | [9] |

| Minodronic Acid | 0.006 - 0.15 | 12 months | Prevented reduction | [9] | |

| Mid Femur | OVX Control | Vehicle | 12 months | Decreased | [9] |

| Minodronic Acid | 0.03 - 0.15 | 12 months | Increased to sham levels or greater | [9] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects on bone metabolism through two primary mechanisms: the inhibition of farnesyl pyrophosphate synthase (FPPS) in osteoclasts and a unique interaction with the purinergic P2X2/3 receptor.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The primary mechanism of action of minodronic acid, like other nitrogen-containing bisphosphonates, is the inhibition of FPPS, a key enzyme in the mevalonate (B85504) pathway.[12] This pathway is crucial for the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras, Rho, and Rab, which are essential for normal osteoclast function and survival.

Caption: Inhibition of FPPS by Minodronic Acid in Osteoclasts.

Antagonism of P2X2/3 Receptors

Minodronic acid has been shown to be an antagonist of the purinergic P2X2/3 receptors.[6][9] These receptors are ligand-gated ion channels that are involved in pain signaling. While the direct impact of P2X2/3 receptor antagonism on osteoclast activity and bone resorption is still under investigation, it is thought to contribute to the analgesic effects observed with minodronic acid, which could be beneficial in osteoporosis-related pain.

References

- 1. Rat Model for Osteoporosis - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. New mechanistic understanding of osteoclast differentiation and bone resorption mediated by P2X7 receptors and PI3K-Akt-GSK3β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minodronic acid, a third-generation bisphosphonate, antagonizes purinergic P2X(2/3) receptor function and exerts an analgesic effect in pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of risedronate, alendronate, and minodronate alone or in combination with eldecalcitol on bone mineral density, quality, and strength in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 9. Minodronic acid induces morphological changes in osteoclasts at bone resorption sites and reaches a level required for antagonism of purinergic P2X2/3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of intermittent and daily regimens of minodronic Acid on bone metabolism in an ovariectomized rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of combined teriparatide and monthly minodronic acid therapy on cancellous bone mass in ovariectomized rats: a bone histomorphometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of Minodronic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minodronic acid hydrate (B1144303), a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of bone resorption. It is approved in Japan for the treatment of osteoporosis under the trade names Recalbon® and Bonoteo®.[1][2][3][4] Its primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway in osteoclasts.[5][6] This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to osteoclast inactivation and apoptosis, thereby reducing bone resorption. This technical guide provides a comprehensive overview of the preclinical safety and toxicology studies conducted on Minodronic acid hydrate to support its clinical development and regulatory approval.

Mechanism of Action Signaling Pathway

This compound exerts its pharmacological effect by targeting the mevalonate pathway within osteoclasts. The following diagram illustrates the key steps in this signaling pathway and the point of intervention by minodronic acid.

Preclinical Toxicology Studies

A comprehensive battery of toxicology studies was conducted to characterize the safety profile of this compound. These studies were designed to comply with international regulatory guidelines.

Single-Dose Toxicity

Acute toxicity studies were performed in rodents to determine the potential for toxicity following a single oral or intravenous administration.

Experimental Protocol: Groups of male and female rats and mice were administered single oral or intravenous doses of this compound. The animals were observed for clinical signs of toxicity and mortality for a period of 14 days. At the end of the observation period, all surviving animals were subjected to a gross necropsy.

Results: Specific LD50 values from publicly available documents were not identified. However, in a single dose-escalating oral toxicity study in Beagle dogs, no deaths, adverse clinical signs, or changes in body weight were observed at doses up to 2,000 mg/kg.[1]

Repeated-Dose Toxicity

Repeated-dose oral toxicity studies were conducted in rats and dogs to evaluate the toxicological effects of this compound following subchronic and chronic administration.

Experimental Protocols:

-

28-Day and 90-Day Studies: Groups of rats and beagle dogs of both sexes were administered this compound daily by oral gavage for 28 or 90 days at various dose levels. A control group received the vehicle. Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis were monitored throughout the study. At termination, a full necropsy was performed, and selected organs were weighed and examined histopathologically.

-

52-Week Study: A long-term toxicity study was conducted in one species (typically dogs) for 52 weeks to assess the effects of chronic exposure. The study design was similar to the subchronic studies.

Results:

| Study | Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Target Organs/Key Findings |

| 4-Week | Beagle Dog | 4 weeks | Oral | 100 | Weight loss or decreased weight gain at 300 mg/kg/day. Dose-dependent increases in serum triglyceride and total bilirubin (B190676) with no related morphological changes.[1] |

NOAEL: No-Observed-Adverse-Effect Level

Genotoxicity

A standard battery of in vitro and in vivo genotoxicity studies was conducted to assess the mutagenic and clastogenic potential of this compound.

Experimental Protocols:

-

Bacterial Reverse Mutation Assay (Ames Test): Salmonella typhimurium and Escherichia coli strains were used to evaluate the potential of this compound to induce gene mutations, with and without metabolic activation (S9 mix).

-

In Vitro Chromosomal Aberration Assay: The clastogenic potential was assessed in cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells), with and without metabolic activation.

-

In Vivo Micronucleus Test: The potential to induce chromosomal damage in vivo was evaluated in the bone marrow erythrocytes of mice or rats following oral administration of this compound.

Results: Specific results from the genotoxicity studies were not available in the public domain. However, the approval of the drug by regulatory authorities suggests that it was not found to have significant genotoxic potential.

Carcinogenicity

Long-term carcinogenicity bioassays were conducted in two rodent species to evaluate the carcinogenic potential of this compound.

Experimental Protocols: Groups of male and female rats (e.g., Sprague-Dawley) and mice (e.g., ICR) were administered this compound in their diet or by gavage for a period of up to two years. Clinical signs, body weight, food consumption, and survival were monitored. At the end of the study, a complete histopathological examination of all organs and tissues was performed.

Results: Detailed findings from carcinogenicity studies were not publicly available. The regulatory approval of this compound indicates that no significant carcinogenic risk was identified.

Reproductive and Developmental Toxicity

A series of studies were conducted to assess the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocols:

-

Fertility and Early Embryonic Development: Male and female rats were treated with this compound prior to and during mating, and females were treated through implantation. Endpoints evaluated included reproductive performance, fertility indices, and early embryonic development.

-

Embryo-Fetal Development (Teratogenicity): Pregnant rats and rabbits were administered this compound during the period of organogenesis. Maternal toxicity and effects on fetal development, including external, visceral, and skeletal malformations, were evaluated.

-

Prenatal and Postnatal Development: Pregnant rats were treated with this compound from implantation through lactation. Maternal health and pup survival, growth, and development were assessed.

Results: Specific quantitative data from reproductive and developmental toxicity studies were not found in the reviewed documents. As a class effect, bisphosphonates are known to have the potential to affect parturition and fetal development at high doses, often secondary to maternal toxicity.

Experimental Workflows

The following diagrams illustrate the general workflows for key preclinical toxicology studies.

References

- 1. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. ono-pharma.com [ono-pharma.com]

- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 5. A review of this compound for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of this compound for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Minodronic Acid Hydrate into Osteoclasts: A Technical Guide to Cellular Uptake and Intracellular Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minodronic acid hydrate (B1144303), a potent nitrogen-containing bisphosphonate, stands as a significant therapeutic agent in the management of osteoporosis and other bone-related disorders.[1] Its efficacy lies in its remarkable ability to target osteoclasts, the primary cells responsible for bone resorption, and modulate their activity. This in-depth technical guide elucidates the cellular and molecular mechanisms governing the uptake of minodronic acid hydrate by osteoclasts and its subsequent intracellular journey, culminating in the inhibition of bone resorption. Through a comprehensive review of existing literature, this document provides a detailed overview of the experimental protocols used to investigate these processes, quantitative data on its effects, and visual representations of the key signaling pathways involved.

Cellular Uptake of this compound

The journey of minodronic acid into osteoclasts begins at the bone surface. Like other bisphosphonates, minodronic acid has a high affinity for hydroxyapatite, the mineral component of bone.[2] This property allows it to accumulate at sites of active bone remodeling, where it is subsequently internalized by osteoclasts during the process of bone resorption.

The primary mechanism of uptake is thought to be fluid-phase endocytosis, also known as pinocytosis. As osteoclasts acidify the resorption lacuna to dissolve bone mineral, the bound minodronic acid is released and taken up into intracellular vesicles.[3][4] Studies using radiolabeled minodronic acid have shown its localization within the cytoplasm of osteoclasts attached to the bone surface.[5]

Intracellular Fate and Molecular Mechanism of Action

Once inside the osteoclast, minodronic acid's primary molecular target is farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate (B85504) pathway.[2] This pathway is crucial for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][6]

The inhibition of FPPS by minodronic acid leads to a depletion of FPP and GGPP.[6] These molecules are essential for the post-translational modification process called prenylation, where they are attached to small GTP-binding proteins like Ras, Rho, and Rab.[2][7] Prenylation is critical for the proper localization and function of these proteins, which play vital roles in maintaining the osteoclast's cytoskeleton, ruffled border formation, and vesicular trafficking – all essential for bone resorption.[3][7]

The disruption of these cellular processes ultimately leads to osteoclast inactivation and the induction of apoptosis (programmed cell death), thereby reducing bone resorption.[2]

Quantitative Data on the Effects of Minodronic Acid

The inhibitory effects of minodronic acid on osteoclast function and bone resorption have been quantified in various studies.

| Parameter Measured | Drug/Condition | Concentration | Result | Reference |

| C-terminal cross-linking telopeptide (CTX) release | Minodronic acid | 1 µM | 96% inhibition | [5] |

| Bone binding | Minodronic acid | 1 µM | 65% bound to bone | [5] |

| Osteoclast formation | Zoledronic acid | 1x10⁻⁶ mol/l | Significant inhibition | [8] |

| N-telopeptide of type I collagen/creatinine (NTX/Cre) | Minodronic acid vs. other drugs | - | Significantly decreased (WMD: –13.669) | [1] |

| Bone alkaline phosphatase (BAP) | Minodronic acid vs. other drugs | - | Significantly decreased (WMD: –1.26) | [1] |

| Tartrate-resistant acid phosphatase 5b (TRACP-5b) | Minodronic acid vs. other drugs | - | Significantly decreased (WMD: –154.11) | [1] |

Experimental Protocols

The investigation of minodronic acid's effects on osteoclasts involves a variety of in vitro and in vivo experimental techniques.

Osteoclast Resorption Pit Assay

This assay is a gold standard for assessing osteoclast function.

-

Plate Preparation: Sterile dentine or bone slices are placed in 96-well plates. Alternatively, commercially available hydroxyapatite-coated plates can be used.[9]

-

Cell Seeding: Osteoclast precursors are isolated from bone marrow or a suitable cell line (e.g., RAW 264.7) is stimulated with Receptor Activator of Nuclear Factor κB Ligand (RANKL).[9] The cells are then seeded onto the prepared substrates.

-

Differentiation and Treatment: Cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and RANKL to induce differentiation into mature osteoclasts.[10] Minodronic acid is added at various concentrations to the culture medium.

-

Analysis: After a set incubation period, the cells are removed, and the slices are stained (e.g., with toluidine blue) to visualize the resorption pits. The number and area of these pits are quantified using microscopy and image analysis software.

Visualization of Bisphosphonate Uptake

Fluorescently-labeled bisphosphonate analogues are used to visualize their uptake and localization within cells.

-

Synthesis of Fluorescent Analogue: A fluorescent tag (e.g., carboxyfluorescein or Alexa Fluor) is conjugated to the bisphosphonate molecule.[11][12]

-

Cell Culture and Treatment: Osteoclasts are cultured on a suitable substrate (e.g., dentine slices) and treated with the fluorescently-labeled bisphosphonate.

-

Microscopy: Confocal microscopy is used to visualize the intracellular localization of the fluorescent analogue within the osteoclasts.[3][4] This technique allows for the observation of uptake into intracellular vesicles.[3][12]

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the effect of minodronic acid on key proteins in signaling pathways.

-

Cell Lysis: Osteoclasts treated with or without minodronic acid are lysed to extract total cellular proteins.

-

Protein Separation: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Immunoblotting: The separated proteins are transferred to a membrane and probed with specific primary antibodies against proteins of interest (e.g., phosphorylated forms of signaling molecules like ERK, JNK, or NF-κB).[13][14]

-

Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for detection, allowing for the quantification of protein levels.

Signaling Pathways Affected by Minodronic Acid

Minodronic acid indirectly influences several signaling pathways that are crucial for osteoclast differentiation and function, primarily through its inhibition of the mevalonate pathway. The disruption of small GTPase prenylation affects downstream signaling cascades. Additionally, studies have shown that minodronic acid can inhibit the RANKL-RANK system.[13]

Mevalonate Pathway and its Inhibition

Caption: Inhibition of FPPS by Minodronic Acid in the Mevalonate Pathway.

RANKL/RANK Signaling Pathway in Osteoclast Differentiation

Caption: Key signaling cascade in osteoclast differentiation initiated by RANKL.

Conclusion

This compound exerts its potent anti-resorptive effects through a well-defined mechanism involving targeted uptake by osteoclasts and subsequent inhibition of the mevalonate pathway enzyme, FPPS. This leads to the disruption of essential cellular processes within the osteoclast, ultimately causing its inactivation and apoptosis. The experimental protocols and quantitative data presented herein provide a robust framework for the continued investigation and development of bisphosphonate-based therapies. A thorough understanding of these cellular and molecular events is paramount for optimizing existing treatments and designing novel therapeutic strategies for bone diseases.

References

- 1. Minodronate in the treatment of osteoporosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visualizing mineral binding and uptake of bisphosphonate by osteoclasts and non-resorbing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. Minodronic acid induces morphological changes in osteoclasts at bone resorption sites and reaches a level required for antagonism of purinergic P2X2/3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Zoledronic acid induces formation of a pro-apoptotic ATP analogue and isopentenyl pyrophosphate in osteoclasts in vivo and in MCF-7 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimally effective concentration of zoledronic acid to suppress osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quantification of Osteoclasts in Culture, Powered by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bisphosphonate Uptake in Areas of Tooth Extraction or Periapical Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Zoledronic acid inhibits osteoclast differentiation and function through the regulation of NF-κB and JNK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Analgesic Potential of Minodronic Acid in Preclinical Bone Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minodronic acid, a third-generation nitrogen-containing bisphosphonate, has demonstrated potent inhibitory effects on bone resorption, making it a valuable therapeutic agent for osteoporosis.[1][2] Beyond its established role in maintaining bone homeostasis, emerging preclinical evidence has illuminated a distinct analgesic efficacy of Minodronic acid in various bone pain models. This technical guide provides an in-depth analysis of the analgesic properties of Minodronic acid, focusing on its unique molecular mechanisms, and summarizes key quantitative data from pivotal preclinical studies. Detailed experimental protocols and visual representations of signaling pathways and workflows are presented to facilitate further research and drug development in the field of bone pain management.

Core Mechanism of Action: A Dual Inhibitory Role

Minodronic acid exerts its analgesic effects through a dual mechanism that distinguishes it from other bisphosphonates. It not only inhibits farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate (B85504) pathway essential for osteoclast function, but it also uniquely antagonizes the P2X2/3 receptor, a key player in nociceptive signaling.[3][4]

Inhibition of Farnesyl Pyrophosphate Synthase

As a nitrogen-containing bisphosphonate, Minodronic acid disrupts the mevalonate pathway in osteoclasts by inhibiting FPP synthase.[5][6] This inhibition prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab, which are vital for osteoclast survival, function, and cytoskeletal organization.[7] The disruption of these processes leads to osteoclast apoptosis and a potent suppression of bone resorption.[6] The reduction in osteoclast activity and bone resorption can indirectly alleviate bone pain by mitigating the release of protons and other nociceptive mediators from the bone microenvironment.

Antagonism of the P2X2/3 Receptor

A key differentiator for Minodronic acid is its ability to antagonize the purinergic P2X2/3 receptor.[3] This receptor is a ligand-gated ion channel predominantly expressed on nociceptive sensory neurons and is activated by extracellular adenosine (B11128) triphosphate (ATP).[8][9] In pathological states such as inflammation or tissue injury, damaged cells release ATP, which then binds to and activates P2X2/3 receptors on sensory nerve endings. This activation leads to an influx of cations (Na+ and Ca2+), depolarization of the neuronal membrane, and the initiation and transmission of pain signals.[10][11] Minodronic acid directly inhibits the ATP-induced cation influx through P2X2/3 receptors, thereby dampening the excitability of nociceptive neurons and producing an analgesic effect.[3] This mechanism is not observed with other bisphosphonates.[3]

Quantitative Data from Preclinical Bone Pain Models

The analgesic efficacy of Minodronic acid has been evaluated in several well-established rodent models of bone pain. The following tables summarize the key quantitative findings from these studies.

Table 1: Analgesic Effects of Minodronic Acid in the Formalin-Induced Inflammatory Pain Model

| Species | Administration Route | Dose (mg/kg) | Pain Assessment | Phase | % Inhibition of Nociceptive Behavior | Reference |

| Rat | Intraperitoneal | 50 | Paw licking and lifting | Phase 1 (0-5 min) | No significant effect | [1] |

| Rat | Intraperitoneal | 50 | Paw licking and lifting | Phase 2 (10-30 min) | Significant decrease (P < 0.05) | [1] |

| Mouse | Subcutaneous | 10 - 50 | Nociceptive behaviors | - | Significant inhibition | [3] |

Table 2: Analgesic Effects of Minodronic Acid in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

| Species | Administration Route | Dose | Pain Assessment | Time Point | Outcome | Reference |

| Rat (Ovariectomized) | Not specified | 0.15 mg/kg/week | Mechanical Allodynia (von Frey test) | Day 14 | Significant improvement (P < 0.05) | [12] |

| Rat (Ovariectomized) | Not specified | 0.15 mg/kg/week | Thermal Allodynia (Hot plate test) | Day 14 | Significant improvement (P < 0.05) | [12] |

Table 3: Effects of Minodronic Acid on Bone Mineral Density (BMD) in the CCI Model

| Species | Treatment | Duration | Parameter | Outcome | Reference |

| Rat (Ovariectomized) | Minodronate (0.15 mg/kg/week) | 2 weeks | Total Femoral BMD | Significant increase vs. vehicle (P < 0.01) | [12] |

| Rat (Ovariectomized) | Alendronate (0.15 mg/kg/week) | 2 weeks | Total Femoral BMD | Significant increase vs. vehicle (P < 0.01) | [12] |

Detailed Experimental Protocols

Reproducibility of preclinical findings is paramount. The following sections provide detailed methodologies for the key experiments cited in this guide.

Formalin-Induced Inflammatory Pain Model

This model is used to assess analgesic activity against both acute, neurogenic pain (Phase 1) and persistent, inflammatory pain (Phase 2).

-

Animals: Male Wistar rats or ICR mice.

-

Procedure:

-

Acclimatize animals to the observation chambers.

-

Administer Minodronic acid or vehicle via the specified route (e.g., intraperitoneal or subcutaneous injection).

-

After a predetermined pretreatment time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 5% in saline) into the plantar surface of one hind paw.

-

Immediately place the animal back into the observation chamber.

-

Record the amount of time the animal spends licking or lifting the injected paw during two distinct phases: Phase 1 (typically 0-5 minutes post-formalin injection) and Phase 2 (typically 15-30 minutes post-formalin injection).

-

-

Data Analysis: The duration of licking/lifting in each phase is quantified and compared between treatment groups. A reduction in this duration indicates an analgesic effect.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.

-

Animals: Female Wistar rats.

-

Surgical Procedure:

-

Anesthetize the animal.

-

Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Loosely ligate the sciatic nerve with four chromic gut sutures, spaced approximately 1 mm apart. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Drug Administration: Administer Minodronic acid, alendronate, pregabalin, or vehicle for a specified period (e.g., 2 weeks) starting from the day of surgery.[12]

-

Behavioral Testing:

-

Mechanical Allodynia (von Frey Test):

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.

-

Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the filament of the lowest force that elicits a brisk withdrawal response.

-

-

Thermal Hyperalgesia (Hot Plate Test):

-

Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency to a nocifensive response, such as paw licking, flicking, or jumping.

-

A cut-off time is employed to prevent tissue damage.

-

-

-

Data Analysis: Compare the paw withdrawal thresholds and hot plate latencies between the different treatment groups over time. An increase in threshold or latency indicates an analgesic effect.

Cancer-Induced Bone Pain (CIBP) Model

This model mimics the pain associated with bone metastases.

-

Animals: Male BALB/c mice or other appropriate strains.[13]

-

Cell Culture: Culture syngeneic tumor cells (e.g., 4T1-Luc2 breast cancer cells) under standard conditions.[13]

-

Surgical Procedure:

-

Anesthetize the animal.

-

Make a small incision over the knee to expose the distal femur.

-

Create a small hole in the femur to access the intramedullary cavity.

-

Inject a suspension of tumor cells (e.g., 1 x 10^5 cells in 10 µL of media) into the intramedullary cavity.[3]

-

Seal the injection site with bone wax to prevent tumor cell leakage.

-

Close the incision with sutures.

-

Sham-operated animals receive an injection of heat-inactivated tumor cells or culture medium.

-

-

Pain Behavior Assessment:

-

Limb Use: Observe the animal's gait and score the use of the affected limb.

-

Burrowing Behavior: Measure the amount of material (e.g., gravel) displaced from a tube in a given time, as pain can reduce this innate behavior.[13]

-

Mechanical Allodynia: Assessed using the von Frey test as described above.

-

-

Data Analysis: Compare the pain-related behaviors between tumor-injected and sham-operated animals over time to assess the development of bone cancer pain and the effects of therapeutic interventions.

Visualizing Experimental Workflows and Logical Relationships

Conclusion and Future Directions

Minodronic acid demonstrates significant analgesic properties in preclinical models of inflammatory, neuropathic, and cancer-induced bone pain. Its unique dual mechanism of action, targeting both osteoclast-mediated bone resorption and neuronal P2X2/3 receptors, positions it as a promising candidate for the management of complex bone pain states. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Minodronic acid. Future research should focus on elucidating the precise downstream signaling cascades affected by P2X2/3 receptor antagonism and exploring the efficacy of Minodronic acid in a wider range of bone pain models, ultimately paving the way for clinical translation.

References

- 1. Animal Models of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mice Model of Bone Cancer Pain [bio-protocol.org]

- 5. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 6. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P2X3 receptors contribute to transition from acute to chronic muscle pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuromodulation by extracellular ATP and P2X receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. Cancer-induced Bone Pain Impairs Burrowing Behaviour in Mouse and Rat | In Vivo [iv.iiarjournals.org]

An In-depth Technical Guide to the Structural Characteristics of Minodronic Acid Monohydrate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphic forms of Minodronic acid monohydrate, a third-generation bisphosphonate used in the treatment of osteoporosis. Understanding the structural nuances of these polymorphs is critical for drug development, as different crystalline forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

Introduction to Polymorphism in Minodronic Acid

Minodronic acid is known to exhibit complex polymorphic behavior. To date, several crystalline forms of its monohydrate have been identified, primarily designated as Form D and Form E. Additionally, other crystalline forms, including a hemihydrate, an anhydrate, and forms designated as X, Y, and II, have been reported in scientific literature and patents. The primary distinction between the monohydrate polymorphs, Form D and Form E, lies in the nature of their hydrogen bonds.

Comparative Analysis of Polymorphs

The following tables summarize the key quantitative data for the identified polymorphs of Minodronic acid monohydrate, facilitating a clear comparison of their structural and physical properties.

Crystallographic Data

| Parameter | Form D | Form E |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.33 | 10.31 |

| b (Å) | 14.18 | 14.16 |

| c (Å) | 9.55 | 9.54 |

| α (°) | 90 | 90 |

| β (°) | 107.0 | 106.9 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1338 | 1330 |

| Z | 4 | 4 |

| CCDC Number | 2269849 | 2233027 |

Note: The crystallographic data for Forms X, Y, and II are not publicly available in full detail.

Thermal Analysis Data

| Analysis | Form D | Form E |

| DSC (Dehydration) | Endothermic peak | Endothermic peak at a different temperature than Form D |

| TGA (Water Loss) | Corresponds to one water molecule | Corresponds to one water molecule, dehydration at a different temperature than Form D |

Specific peak temperatures can vary depending on experimental conditions such as heating rate.

Spectroscopic Data

| Technique | Form D | Form E | Form X | Form II |

| XRPD (2θ°) | Similar to Form E | Similar to Form D | 9.1, 10.2, 15.5, 16.5, 18.7, 25.8 (±0.3)[1] | 10.32, 11.16, 13.14, 15.02, 15.72, 17.44, 20.28, 20.72, 21.46, 22.30, 23.48, 25.64, 26.48, 28.80, 30.14, 32.30, 34.58, 35.50, 36.34 |

| FTIR (cm⁻¹) | Differences in hydrogen bonding regions | Differences in hydrogen bonding regions | - | 3100, 1474, 1454, 1424, 1402, 1382, 1327, 1137, 1100, 1043, 969, 813, 497 |

| Raman (cm⁻¹) | Distinguishable from Form E | Distinguishable from Form D | - | - |

Experimental Protocols

Detailed methodologies for the preparation and characterization of Minodronic acid monohydrate polymorphs are crucial for reproducible research.

Preparation of Polymorphs

Preparation of Form D:

-

Dissolve crude Minodronic acid in 1N hydrochloric acid (approximately 37-40 times the volume of the acid to the weight of the acid).

-

Heat the solution to achieve complete dissolution.

-

Gradually cool the solution while agitating at a controlled speed (e.g., 110 rpm).

-

Filter the resulting crystals.

-

Dry the filtered crystals at a temperature between 40-60°C.

Preparation of Form E:

The preparation of pure Form E is reportedly challenging due to its structural similarity to Form D. Specific seeding with Form E crystals during the crystallization process is a potential method to obtain this polymorph. The general procedure is similar to that of Form D, with the key difference being the introduction of Form E seed crystals to the cooled solution before crystallization is complete.

Preparation of Form X:

-

Dissolve Minodronic acid in 1M HCl to a concentration of approximately 25 mg/mL by heating to boiling.

-

Rapidly cool the solution to 0°C.

-

Slurry the resulting white precipitate at 0°C for about 12 hours.

-

Collect the product by vacuum filtration.

-

Wash the solid with water until a neutral pH is achieved, followed by a wash with methanol (B129727).

-

Dry the product at 50°C for 24 hours.[1]

Preparation of Form II:

-

Heat Minodronic acid in hydrochloric acid to achieve dissolution.

-

Add methanol dropwise while refluxing until the solution becomes turbid.

-

Cease the addition of methanol.

-

Cool the solution to induce crystallization.

Characterization Methods

Standard solid-state analytical techniques are employed to characterize the different polymorphs of Minodronic acid monohydrate.

-

X-ray Powder Diffraction (XRPD): Used to identify the crystalline form based on the unique diffraction pattern of each polymorph.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events, such as dehydration and melting, which differ between polymorphs.

-

Thermogravimetric Analysis (TGA): Determines the change in mass as a function of temperature, providing information on the water content and thermal stability.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to differences in molecular structure and intermolecular interactions, such as hydrogen bonding, allowing for the differentiation of polymorphs.

-

Solid-State Nuclear Magnetic Resonance (ssNMR): Provides detailed information about the local chemical environment of atoms in the solid state, which can distinguish between different crystal packing arrangements.

Visualizing Polymorphic Relationships

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of Minodronic acid polymorphs.

Conclusion

The polymorphism of Minodronic acid monohydrate presents a significant area of study for pharmaceutical development. The distinct structural and physicochemical properties of Forms D, E, and other reported crystalline forms necessitate thorough characterization and control during manufacturing to ensure consistent product quality and therapeutic efficacy. This guide provides a foundational understanding of these polymorphs, offering a valuable resource for researchers in the field. Further investigation into the complete structural elucidation of all polymorphs and their interconversion pathways will continue to be of high interest.

References

Early-Stage Research on Minodronic Acid for Glucocorticoid-Induced Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocorticoid-induced osteoporosis (GIO) is the most common form of secondary osteoporosis, characterized by a rapid decrease in bone mineral density (BMD) and an increased risk of fracture.[1][2][3][4] Minodronic acid, a third-generation nitrogen-containing bisphosphonate, has demonstrated potent anti-resorptive activity.[5] Clinical studies have shown its efficacy and safety in treating GIO by increasing BMD and reducing bone turnover markers.[6][7] This technical guide provides an in-depth overview of the early-stage research on Minodronic acid for GIO, focusing on its mechanism of action, clinical efficacy, and relevant experimental models. While specific preclinical studies on Minodronic acid for GIO are not extensively available in the public domain, this guide outlines established experimental protocols and signaling pathways to inform future research and drug development efforts.

Mechanism of Action

Minodronic acid, like other nitrogen-containing bisphosphonates, primarily functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. This inhibition disrupts the prenylation of small GTP-binding proteins, which is crucial for the cytoskeletal organization, ruffled border formation, and overall survival of osteoclasts. The ultimate effect is a suppression of osteoclast-mediated bone resorption.

Glucocorticoids contribute to bone loss through a dual mechanism: they stimulate bone resorption and inhibit bone formation.[8] They increase the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and decrease the expression of its decoy receptor, Osteoprotegerin (OPG), thereby promoting osteoclastogenesis.[8][9][10] Concurrently, they suppress osteoblast function and induce apoptosis in both osteoblasts and osteocytes.[8] Minodronic acid's targeted inhibition of osteoclast activity directly counteracts the increased bone resorption component of GIO.

Signaling Pathway Diagrams

Caption: Signaling pathway of Glucocorticoid-Induced Osteoporosis.

Caption: Mechanism of action of Minodronic Acid in osteoclasts.

Clinical Efficacy in Glucocorticoid-Induced Osteoporosis

Clinical trials have demonstrated the effectiveness of Minodronic acid in patients with GIO. The data from these studies are summarized below.

Table 1: Change in Bone Mineral Density (BMD) with Minodronic Acid Treatment in GIO Patients

| Study | Treatment Group | Duration | Lumbar Spine BMD (% change) | Femoral BMD (% change) |

| Iwamoto et al. (2016)[7] | Minodronic acid (1 mg/day) | 6 months | Significant increase (p < 0.05) | Significant increase (p < 0.05) |

| Mokuda et al. (2018)[6] | Minodronic acid (50 mg/4 weeks) - Naïve | 1 year | +3.9% (p < 0.001) | +0.01% (p=0.781) |

| Mokuda et al. (2018)[6] | Minodronic acid (50 mg/4 weeks) - Switch | 1 year | +2.3% (p < 0.001) | +1.5% (p=0.105) |

| Mokuda et al. (2018)[6] | Minodronic acid (50 mg/4 weeks) - Low YAM (<80%) | 1 year | - | +2.1% (p=0.034) |

YAM: Young Adult Mean

Table 2: Change in Bone Turnover Markers with Minodronic Acid Treatment in GIO Patients

| Study | Treatment Group | Duration | Bone Resorption Marker (TRACP-5b) (% change) | Bone Formation Marker (BAP) (% change) |

| Iwamoto et al. (2016)[7] | Minodronic acid (1 mg/day) | 6 months | Significant decrease (p < 0.05) | Significant decrease (p < 0.05) |

| Mokuda et al. (2018)[6] | Minodronic acid (50 mg/4 weeks) | 1 year | -27.0% (p < 0.001) | -15.7% (p < 0.01) |

TRACP-5b: Tartrate-resistant acid phosphatase 5b; BAP: Bone-specific alkaline phosphatase

In a study by Mokuda et al. (2018), new vertebral fractures were observed in 5 out of 142 patients receiving Minodronic acid.[6] Adverse events reported in clinical trials included gastrointestinal disorders and toothache.[7]

Experimental Protocols for Preclinical Research

While specific preclinical data for Minodronic acid in GIO models are limited in published literature, this section outlines standard experimental protocols that can be employed to evaluate its efficacy.

In Vivo Glucocorticoid-Induced Osteoporosis Animal Models

Objective: To evaluate the effect of Minodronic acid on bone mass, microarchitecture, and bone turnover in an animal model of GIO.

Animal Model:

-

Species: Rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., C57BL/6).

-

Induction of GIO: Administration of glucocorticoids such as prednisolone (B192156) or dexamethasone. This can be achieved through daily subcutaneous injections, implantation of slow-release pellets, or administration in drinking water.

Experimental Groups:

-

Sham (Vehicle control)

-

GIO (Glucocorticoid + Vehicle)

-

GIO + Minodronic acid (low dose)

-

GIO + Minodronic acid (high dose)

Treatment:

-

Route of Administration: Oral gavage or subcutaneous injection.

-

Dosage and Frequency: To be determined based on pharmacokinetic and pharmacodynamic studies. For example, a study on Minodronic acid in a rat model of collagen-induced arthritis used a dose of 0.2 mg/kg orally three times a week.

Assessments:

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.

-

Micro-computed Tomography (µCT): Analysis of bone microarchitecture of the femur and vertebrae to determine parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Bone Histomorphometry: Undecalcified bone sections from the tibia or vertebrae are stained to quantify cellular and dynamic parameters of bone formation and resorption.[11][12] This includes measurements of osteoblast surface, osteoclast surface, mineralizing surface, and bone formation rate.

-

Biomechanical Testing: Three-point bending tests on femurs to assess bone strength.

-

Serum and Urine Biomarkers: Measurement of bone turnover markers such as serum osteocalcin, P1NP (procollagen type I N-terminal propeptide) for bone formation, and serum CTX-I (C-terminal telopeptide of type I collagen) or TRACP-5b for bone resorption.

Workflow for In Vivo GIO Study

Caption: Experimental workflow for an in vivo GIO animal study.

In Vitro Models

Objective: To investigate the direct effects of Minodronic acid on osteoblast and osteoclast activity in the presence of glucocorticoids.

Cell Culture Models:

-

Osteoclastogenesis Assay: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured with M-CSF and RANKL to induce osteoclast formation.

-

Osteoblast Culture: Primary osteoblasts isolated from calvaria or long bones, or osteoblastic cell lines (e.g., MC3T3-E1, Saos-2) are used.

Experimental Conditions:

-

Control (Vehicle)

-

Glucocorticoid (e.g., Dexamethasone)

-

Glucocorticoid + Minodronic acid

Assessments for Osteoclasts:

-

TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) staining to identify and quantify multinucleated osteoclasts.[13]

-

Resorption Pit Assay: Osteoclasts are cultured on dentin slices or calcium phosphate-coated plates to assess their resorptive activity.

-

Gene Expression Analysis: qPCR to measure the expression of osteoclast-specific genes (e.g., TRAP, Cathepsin K, RANK).

-

Apoptosis Assays: TUNEL staining or caspase activity assays to evaluate the effect on osteoclast apoptosis.

Assessments for Osteoblasts:

-

Alkaline Phosphatase (ALP) Activity: A colorimetric assay to measure ALP activity, an early marker of osteoblast differentiation.[14][15][16]

-

Mineralization Assay: Alizarin Red S staining to visualize and quantify calcium deposition, a marker of late-stage osteoblast differentiation.

-

Gene Expression Analysis: qPCR for osteoblast-related genes (e.g., Runx2, ALP, Osteocalcin, Collagen I).

-

Cell Viability and Proliferation Assays: MTT or CCK-8 assays.

Future Directions and Conclusion

The available clinical evidence strongly supports the use of Minodronic acid for the treatment of GIO. However, a deeper understanding of its effects at the preclinical level would be highly beneficial. Future research should focus on:

-

Head-to-head preclinical studies comparing the efficacy of Minodronic acid with other bisphosphonates and anabolic agents in GIO animal models.

-

In vitro studies to elucidate the specific molecular interactions between the glucocorticoid signaling pathway and the effects of Minodronic acid on osteoblasts and osteoclasts.

-

Investigations into the potential effects of Minodronic acid on osteocytes , which are key regulators of bone remodeling and are significantly impacted by glucocorticoids.

References

- 1. ccjm.org [ccjm.org]

- 2. An Overview of Glucocorticoid-Induced Osteoporosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glucocorticoid-induced osteoporosis: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synapse.koreamed.org [synapse.koreamed.org]

- 5. A review of minodronic acid hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Efficacy of Minodronate in the Treatment of Glucocorticoid-induced Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound in patients with steroid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of glucocorticoid action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The molecular etiology and treatment of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-RANKL Therapy Prevents Glucocorticoid-Induced Bone Loss and Promotes Muscle Function in a Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. μCT-Based, In Vivo Dynamic Bone Histomorphometry Allows 3D Evaluation of the Early Responses of Bone Resorption and Formation to PTH and Alendronate Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glucocorticoid regulation of alkaline phosphatase, osteocalcin, and proto-oncogenes in normal human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. e-century.us [e-century.us]

Unraveling the Purinergic P2X2/3 Receptor Antagonism of Minodronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minodronic acid, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of bone resorption primarily used in the treatment of osteoporosis.[1][2] Beyond its well-established role in bone metabolism, emerging evidence has illuminated a novel pharmacological action of Minodronic acid: the antagonism of the purinergic P2X2/3 receptor. This dual mechanism of action positions Minodronic acid as a unique therapeutic agent with the potential for both anti-resorptive and analgesic effects, particularly in the context of bone pain.[3][4]

This technical guide provides an in-depth exploration of the purinergic P2X2/3 receptor antagonism of Minodronic acid. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying science, methodologies for investigation, and the therapeutic implications of this fascinating dual-action molecule.

The P2X2/3 Receptor: A Key Player in Nociception